molecular formula C11H13NO3 B1595347 4-Oxo-4-(p-tolylamino)butanoic acid CAS No. 37600-44-5

4-Oxo-4-(p-tolylamino)butanoic acid

Cat. No.: B1595347
CAS No.: 37600-44-5
M. Wt: 207.23 g/mol
InChI Key: OHHAQFFMXQEGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(p-tolylamino)butanoic acid is an organic compound with the molecular formula C11H13NO3. This compound is characterized by the presence of a 4-oxo group and a p-tolylamino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Oxo-4-(p-tolylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a substrate in kinetic studies of oxidation reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for further pharmacological studies.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(p-tolylamino)butanoic acid typically involves the reaction of p-toluidine with succinic anhydride. The reaction is carried out in an appropriate solvent such as acetic acid or ethanol under reflux conditions. The product is then purified by recrystallization from aqueous ethanol to obtain a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(p-tolylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Oxo-4-(p-tolylamino)butanoic acid in oxidation reactions involves the formation of a complex with the oxidizing agent, such as ceric ammonium sulfate. This complex undergoes a series of electron transfer steps, leading to the oxidation of the compound and the formation of the final products . The molecular targets and pathways involved in these reactions are primarily related to the electron-rich centers in the molecule, such as the amino and oxo groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both an oxo group and a p-tolylamino group, which confer distinct reactivity patterns compared to its analogs

Properties

IUPAC Name

4-(4-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHAQFFMXQEGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350200
Record name 4-Oxo-4-(p-tolylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37600-44-5
Record name 4-Oxo-4-(p-tolylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-(p-tolylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-(p-tolylamino)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-(p-tolylamino)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-(p-tolylamino)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-(p-tolylamino)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-(p-tolylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.